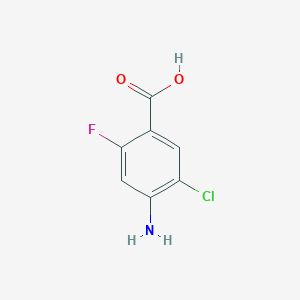

4-Amino-5-chloro-2-fluorobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-5-chloro-2-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBVUOMYWOMBBGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)N)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001346-86-6 | |

| Record name | 4-amino-5-chloro-2-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-5-chloro-2-fluorobenzoic acid: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Amino-5-chloro-2-fluorobenzoic acid, a key chemical intermediate. Authored from the perspective of a Senior Application Scientist, this document delves into the compound's molecular architecture, spectroscopic signature, a detailed synthesis protocol, and its significant applications in the agrochemical and pharmaceutical industries.

Introduction and Core Properties

This compound, with the CAS Number 1001346-86-6, is a polysubstituted aromatic carboxylic acid.[1] Its structure, featuring an amino group, a chlorine atom, and a fluorine atom appended to a benzoic acid core, makes it a versatile building block in organic synthesis. The interplay of these functional groups imparts unique reactivity and electronic properties to the molecule, rendering it a valuable precursor for the synthesis of more complex, biologically active compounds.

Table 1: Core Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 1001346-86-6 | |

| Molecular Formula | C₇H₅ClFNO₂ | |

| Molecular Weight | 189.57 g/mol | |

| Physical Form | White to Yellow Solid |

Molecular Structure and Spectroscopic Profile

The molecular structure of this compound is characterized by a benzene ring substituted with four different functional groups. The relative positions of these substituents (amino at C4, chloro at C5, fluoro at C2, and carboxylic acid at C1) are crucial for its chemical reactivity. The electron-donating amino group and the electron-withdrawing halogen and carboxylic acid groups create a complex electronic environment within the aromatic ring.

Spectroscopic Data (Predicted and Analog-Based)

A definitive experimental spectroscopic analysis of this compound is not widely published. The following data is based on predictive models and comparison with analogous structures. Researchers should perform their own analytical characterization for definitive structural confirmation.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.6 | d | H-6 |

| ~6.5 | d | H-3 |

| ~5.0-6.0 | br s | -NH₂ |

| ~12.0-13.0 | br s | -COOH |

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment | |---|---|---| | ~167 | C=O | | ~158 (d, J ≈ 240 Hz) | C-2 | | ~145 | C-4 | | ~125 | C-6 | | ~118 | C-5 | | ~115 (d, J ≈ 20 Hz) | C-1 | | ~110 (d, J ≈ 5 Hz) | C-3 |

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the different functional groups.

-

O-H stretch (Carboxylic Acid): A broad band in the region of 3300-2500 cm⁻¹

-

N-H stretch (Amine): Two sharp bands around 3400-3300 cm⁻¹

-

C=O stretch (Carboxylic Acid): A strong absorption band around 1700-1680 cm⁻¹

-

C-F stretch: A strong band in the 1250-1000 cm⁻¹ region.

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 189. The fragmentation pattern would be influenced by the loss of the carboxylic acid group (-COOH, 45 Da) and subsequent fragmentation of the aromatic ring.

Synthesis Protocol

A robust synthesis of substituted aminobenzoic acids often involves a multi-step pathway. While a specific protocol for this compound is not extensively documented in peer-reviewed literature, a general and adaptable synthetic strategy can be derived from patent literature for structurally similar compounds. The following protocol is a representative example based on the synthesis of a related fluorinated aminobenzoic acid and illustrates the chemical logic involved.[2]

Diagram 1: Synthetic Workflow for a Fluorinated Aminobenzoic Acid Derivative

Caption: A generalized multi-step synthesis pathway for producing substituted aminobenzoic acids.

Detailed Step-by-Step Methodology (Illustrative)

Step 1: Amino Group Protection

-

Rationale: The amino group is highly reactive and needs to be protected to prevent side reactions in subsequent steps. Benzyl chloride is a common protecting group for amines.

-

Procedure:

-

Dissolve m-fluoroaniline in a suitable solvent (e.g., dichloromethane).

-

Add a base (e.g., triethylamine) to neutralize the HCl generated.

-

Slowly add benzyl chloride at a controlled temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup and purify the N-protected intermediate.

-

Step 2: Vilsmeier-Haack Formylation

-

Rationale: This reaction introduces a formyl (-CHO) group onto the aromatic ring, which will be later oxidized to the carboxylic acid.

-

Procedure:

-

Prepare the Vilsmeier reagent by reacting phosphorus oxychloride with dimethylformamide (DMF).

-

Add the N-protected m-fluoroaniline to the Vilsmeier reagent at low temperature.

-

Allow the reaction to warm to room temperature and then heat to drive the reaction to completion.

-

Quench the reaction with an aqueous sodium acetate solution.

-

Extract the formylated product and purify.

-

Step 3: Pinnick Oxidation

-

Rationale: The Pinnick oxidation is a mild and efficient method for converting aldehydes to carboxylic acids.

-

Procedure:

-

Dissolve the formylated intermediate in a suitable solvent (e.g., t-butanol).

-

Add sodium chlorite and a scavenger for hypochlorous acid (e.g., 2-methyl-2-butene).

-

Stir the reaction at room temperature until the aldehyde is consumed.

-

Perform an acidic workup to isolate the carboxylic acid intermediate.

-

Step 4 & 5: Nitration and Reduction (Hypothetical for this specific isomer)

-

Rationale: To introduce the amino group at the desired position, a nitration followed by reduction is a standard method. The directing effects of the existing substituents will determine the position of nitration. Subsequent reduction of the nitro group to an amine can be achieved through catalytic hydrogenation.

-

Procedure (Nitration):

-

Dissolve the carboxylic acid intermediate in a strong acid (e.g., sulfuric acid).

-

Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at low temperature.

-

Carefully quench the reaction with ice and isolate the nitrated product.

-

-

Procedure (Reduction):

-

Dissolve the nitro-carboxylic acid intermediate in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a catalyst (e.g., 10% Palladium on carbon).

-

Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.

-

Filter off the catalyst and remove the solvent to obtain the final product.

-

Applications in Research and Development

This compound and its isomers are valuable intermediates in the synthesis of agrochemicals and pharmaceuticals.[3]

Agrochemicals

A significant application of aminobenzoic acid derivatives is in the development of herbicides. For instance, the structurally related 5-Amino-2-chloro-4-fluorobenzoic acid is a key intermediate in the synthesis of Saflufenacil.[3][4] Saflufenacil is a potent herbicide used for the control of a wide range of broadleaf weeds in various crops. It acts by inhibiting the enzyme protoporphyrinogen IX oxidase (PPO). The specific substitution pattern on the benzoic acid ring is critical for the herbicidal activity and selectivity of the final product.

Diagram 2: Role as a Herbicide Intermediate

Caption: The role of this compound as a key building block in the synthesis of herbicidally active molecules.

Pharmaceuticals

In the pharmaceutical industry, fluorinated and chlorinated aromatic compounds are widely used to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The presence of fluorine can enhance metabolic stability and binding affinity, while the chlorine atom can also influence these properties. While specific drugs directly synthesized from this compound are not prominently reported, its structural motifs are found in various biologically active molecules, including potential anti-inflammatory and kinase inhibitors. Its utility lies in its ability to serve as a scaffold for further chemical modifications to generate libraries of compounds for drug discovery screening.[5]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use.

-

General Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Handling: Use in a well-ventilated area, wear protective gloves, eye protection, and a lab coat. Avoid breathing dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a chemical intermediate with significant potential in the development of new agrochemicals and pharmaceuticals. Its polysubstituted aromatic structure provides a versatile platform for the synthesis of complex target molecules. While detailed experimental data on its spectroscopic and crystallographic properties are not widely available, its utility as a synthetic building block is evident from its application in the synthesis of potent herbicides like Saflufenacil. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in various fields of chemical and biological sciences.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Google Patents. (2014). Preparation method of 4-amino-2-fluorobenzoic acid. CN103980135A.

-

NIST. Benzoic acid, 4-amino-2-chloro-. NIST Chemistry WebBook. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid - Google Patents [patents.google.com]

- 3. Buy 5-Amino-2-chloro-4-fluorobenzoic acid | 172404-33-0 [smolecule.com]

- 4. 5-AMino-2-chloro-4-fluorobenzoic acid | 172404-33-0 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

physical and chemical properties of 4-Amino-5-chloro-2-fluorobenzoic acid

The following technical guide details the physicochemical profile, synthetic pathways, and application logic for 4-Amino-5-chloro-2-fluorobenzoic acid , a critical fluorinated building block in medicinal and agrochemical synthesis.

Core Scaffold Analysis & Application Logic

Executive Summary & Scaffold Utility

This compound (CAS 1001346-86-6 ) is a trisubstituted benzene scaffold characterized by a unique "push-pull" electronic environment. The molecule features an electron-withdrawing carboxylic acid and fluorine atom opposed by an electron-donating amino group.[1]

This specific substitution pattern—Amino (C4), Chloro (C5), Fluoro (C2) —is not arbitrary; it is designed to modulate metabolic stability and binding affinity in drug candidates. The C2-fluorine atom introduces metabolic blockade against ring oxidation while influencing the pKa of the adjacent carboxylic acid. The C5-chlorine atom provides a lipophilic handle and fills hydrophobic pockets in target proteins (e.g., kinase active sites), while the C4-amino group serves as a primary vector for heterocyclization (e.g., forming quinazolines or benzimidazoles).

Key Application Domains

-

Medicinal Chemistry: Precursor for Aurora Kinase inhibitors and 5-HT4 receptor agonists (analogous to cisapride/prucalopride scaffolds).

-

Agrochemicals: Intermediate for bicyclic heterocycle insecticides (e.g., quinoline derivatives).[2]

-

Material Science: Monomer for high-performance polyamides requiring enhanced thermal stability and solubility.

Physical & Chemical Properties[1][3][4][5][6][7][8][9]

The following data aggregates experimental values and predictive models based on the specific substitution pattern.

Table 1: Physicochemical Constants

| Property | Value / Description | Note/Condition |

| CAS Number | 1001346-86-6 | Distinct from 5-amino isomer (172404-33-0) |

| Molecular Formula | C₇H₅ClFNO₂ | |

| Molecular Weight | 189.57 g/mol | |

| Appearance | White to off-white solid | Crystalline powder |

| Melting Point | > 210 °C (Decomposes) | High lattice energy due to zwitterionic character |

| Solubility (Water) | Low (< 0.5 mg/mL) | pH-dependent (amphoteric) |

| Solubility (Organic) | High in DMSO, DMF, MeOH | Suitable for nucleophilic reactions |

| pKa (Acid) | ~ 3.2 | Lowered by ortho-F (Inductive effect) |

| pKa (Base) | ~ 2.5 | Conjugate acid of aniline; lowered by ortho-Cl |

| logP | 1.5 - 1.8 (Predicted) | Moderate lipophilicity |

Structural Reactivity Analysis

-

Electronic Effects: The C2-Fluorine exerts a strong inductive effect (-I), increasing the acidity of the carboxylic acid compared to benzoic acid.

-

Nucleophilicity: The C4-Amino group is deactivated by the adjacent C5-Chlorine (steric and inductive effects) but remains sufficiently nucleophilic for amide coupling or cyclization.

-

Electrophilic Sites: The aromatic ring is deactivated towards further electrophilic substitution due to the electron-withdrawing carboxyl and halogen groups, preventing unwanted side reactions during downstream processing.

Synthetic Methodology

The synthesis of this compound typically proceeds via the chlorination of 4-amino-2-fluorobenzoic acid . This route leverages the ortho-directing power of the amino group to selectively install chlorine at the C5 position.

Mechanism of Synthesis

The amino group at C4 strongly activates the positions ortho to it (C3 and C5).

-

C3 Position: Sterically crowded (sandwiched between the C2-Fluorine and C4-Amino).

-

C5 Position: Less sterically hindered and electronically favorable.

Therefore, electrophilic chlorination using N-Chlorosuccinimide (NCS) or sulfuryl chloride selectively targets C5.

Protocol: Selective Chlorination

Reagents: 4-Amino-2-fluorobenzoic acid (1.0 eq), N-Chlorosuccinimide (NCS) (1.05 eq), DMF (Solvent).

-

Dissolution: Charge a reaction vessel with 4-amino-2-fluorobenzoic acid and DMF (5 vol). Stir until fully dissolved.

-

Chlorination: Cool the solution to 0–5 °C. Add NCS portion-wise over 30 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor conversion via HPLC (Target >98% conversion).

-

Quench & Isolation: Pour the reaction mixture into ice-cold water (10 vol). The product typically precipitates as a solid.

-

Purification: Filter the solid. Wash with water to remove succinimide byproducts. Recrystallize from Ethanol/Water if necessary to remove regioisomeric impurities (C3-chloro).

-

Drying: Vacuum dry at 50 °C to constant weight.

Visualization: Synthetic Workflow

Figure 1: Selective chlorination pathway leveraging steric steering to target the C5 position.[2][3][4][5][6][7]

Chemical Reactivity & Derivatization[1]

Understanding the reactivity profile is crucial for utilizing this scaffold in drug design.[1]

Reactivity Map

-

Carboxylic Acid (C1):

-

Reaction: Esterification (Fischer), Amide Coupling (EDC/HOBt).

-

Utility: Attachment point for solubilizing tails or lipophilic domains.

-

-

Amino Group (C4):

-

Reaction: Acylation, Reductive Amination, Sandmeyer Reaction.

-

Utility: Critical "hinge binder" in kinase inhibitors; H-bond donor.

-

-

Fluorine (C2):

-

Reaction: Nucleophilic Aromatic Substitution (SnAr).

-

Condition: Requires strong nucleophiles (e.g., alkoxides, amines) and high heat, as the electron-donating amino group at C4 deactivates the ring toward SnAr.

-

Utility: Can be displaced to close rings (e.g., forming benzoxazoles).

-

Visualization: Reactivity Profile

Figure 2: Functional group reactivity map for medicinal chemistry derivatization.

Analytical Profiling & Quality Control

To ensure the integrity of the material for biological assays, the following analytical parameters must be verified.

HPLC Method (Standard)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 254 nm (Aromatic) and 220 nm (Amide/Carboxyl).

-

Retention Time: Expect the target (Cl/F substituted) to elute later than the starting material (4-amino-2-fluorobenzoic acid) due to the lipophilic chlorine atom.

NMR Characterization (Predicted)

-

1H NMR (DMSO-d6):

-

~12.5 ppm (Broad s, 1H, COOH )[8]

-

~7.8 ppm (d, 1H, Ar-H at C6, coupled to F)

-

~6.5 ppm (d, 1H, Ar-H at C3, coupled to F)

-

~6.0 ppm (Broad s, 2H, NH 2)

-

Note: The coupling constants (

) will be significant (~10-12 Hz).

-

Safety & Handling (MSDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at room temperature (15–25 °C) in a tightly sealed container. Protect from light and moisture.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Halogen content).

References

-

Sigma-Aldrich. Product Specification: this compound (CAS 1001346-86-6). Retrieved from [9]

-

PubChem. Compound Summary: this compound.[10] National Library of Medicine. Retrieved from

-

World Intellectual Property Organization (WIPO). Patent WO2018138050A1: Condensed bicyclic heterocyclene derivatives as pest control agents. (Demonstrates use as intermediate). Retrieved from

-

BenchChem. Synthesis Protocols for Halogenated Aminobenzoic Acids. (General chlorination methodologies). Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. WO2018138050A1 - Condensed bicyclic heterocyclene derivatives as pest control agents - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents [patents.google.com]

- 9. 2-Amino-4-chloro-5-fluorobenzoic acid | 108288-16-0 [sigmaaldrich.com]

- 10. 4-氨基-2-氟苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

IUPAC name for 4-Amino-5-chloro-2-fluorobenzoic acid

An In-Depth Technical Guide to 4-Amino-5-chloro-2-fluorobenzoic Acid: Synthesis, Characterization, and Applications

Abstract

This compound is a halogenated aromatic compound of significant interest to the scientific community, particularly those in pharmaceutical and materials science research. Its unique substitution pattern, featuring four distinct functional groups on a benzene ring, renders it a highly versatile building block for the synthesis of complex molecules and novel chemical entities. This guide provides a comprehensive technical overview of its nomenclature, physicochemical properties, a plausible synthetic route with mechanistic considerations, methods for analytical characterization, and its applications in drug discovery and development. Authored from the perspective of a senior application scientist, this document emphasizes the causal reasoning behind experimental design and protocols, ensuring both scientific accuracy and practical utility for researchers and developers.

Nomenclature and Structural Elucidation

Precise identification is paramount in chemical synthesis and application. The IUPAC name for the topic compound is This compound . Its structure consists of a benzoic acid core with substituents at the 2, 4, and 5 positions. It is critical to distinguish this molecule from its various isomers, such as 4-Amino-2-chloro-5-fluorobenzoic acid or 2-Amino-4-chloro-5-fluorobenzoic acid, as the positional differences of the functional groups drastically alter the molecule's chemical reactivity and biological activity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| Molecular Formula | C₇H₅ClFNO₂ | PubChem[1] |

| Molecular Weight | 189.57 g/mol | PubChem[1] |

| CAS Number | Not explicitly assigned; often grouped with isomers. Researchers should verify by structure. | |

| PubChem CID | 68683933 | PubChem[1] |

| InChI | InChI=1S/C7H5ClFNO2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,10H2,(H,11,12) | PubChem[1] |

| SMILES | C1=C(C(=CC(=C1Cl)N)F)C(=O)O | PubChem[1] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in reactions, its formulation possibilities, and its pharmacokinetic profile. The properties of this compound are heavily influenced by the interplay of its functional groups: the acidic carboxyl group, the basic amino group, and the electron-withdrawing halogen atoms.

Table 2: Physicochemical Data

| Property | Value | Notes |

| Appearance | Expected to be a solid at room temperature. | Based on analogous compounds.[2] |

| Monoisotopic Mass | 188.99928 Da | PubChem[1] |

| XlogP (Predicted) | 1.5 | A measure of lipophilicity.[1] |

| Storage Temperature | 4°C, protect from light. | Recommended for similar aminobenzoic acids. |

| Solubility | Expected to be sparingly soluble in water, with increased solubility in organic solvents like DMSO, DMF, and alcohols. |

Synthesis and Mechanistic Insights

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Nitration of 1,2-Dichloro-4-fluorobenzene

-

Rationale: The initial step introduces a nitro group, which is a versatile precursor to an amine and also serves as a strong directing group for subsequent reactions.

-

Procedure:

-

To a cooled (0-5 °C) flask containing fuming sulfuric acid, slowly add 1,2-dichloro-4-fluorobenzene.

-

Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until TLC indicates consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice, causing the nitrated product to precipitate.

-

Filter the solid, wash with cold water until neutral, and dry to yield 1,2-dichloro-4-fluoro-5-nitrobenzene.

-

Step 2: Selective Amination (Nucleophilic Aromatic Substitution)

-

Rationale: The nitro group activates the ring towards nucleophilic attack. The chlorine atom para to the nitro group is more activated than the one ortho, allowing for selective substitution by ammonia.

-

Procedure:

-

In a sealed pressure vessel, charge 1,2-dichloro-4-fluoro-5-nitrobenzene, aqueous ammonia, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

-

Heat the vessel to 100-120 °C for 12-24 hours. The internal pressure will increase.

-

Cool the vessel, vent, and transfer the contents. The product, 2-chloro-4-fluoro-5-nitroaniline, will likely precipitate.

-

Filter, wash with water, and purify by recrystallization from an ethanol/water mixture.

-

Step 3: Conversion of Amine to Nitrile (Sandmeyer Reaction)

-

Rationale: This two-part step first converts the newly introduced aniline to a diazonium salt, which is then substituted with a cyanide group. The nitrile can be reliably hydrolyzed to a carboxylic acid. This route is often more robust than direct carbonylation.[3]

-

Procedure:

-

Dissolve 2-chloro-4-fluoro-5-nitroaniline in a mixture of concentrated HCl and water, then cool to 0-5 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN).

-

Slowly add the cold diazonium salt solution to the CuCN solution. Effervescence (N₂ gas) will be observed.

-

Stir for several hours, then extract the product, 4-amino-5-chloro-2-fluorobenzonitrile, with an organic solvent like ethyl acetate.

-

Wash the organic layer, dry over sodium sulfate, and concentrate to obtain the crude nitrile.

-

Step 4: Hydrolysis of Nitrile to Carboxylic Acid

-

Rationale: The final step converts the nitrile functional group into the target carboxylic acid under acidic conditions.

-

Procedure:

-

Reflux the crude 4-amino-5-chloro-2-fluorobenzonitrile in aqueous sulfuric acid (e.g., 50% v/v) for several hours.

-

Monitor the reaction by TLC until the nitrile is consumed.

-

Cool the reaction mixture. The product, this compound, should precipitate.

-

Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified final product.

-

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.

Table 3: Predicted Mass Spectrometry Data

| Adduct | m/z (Predicted) | Source |

| [M+H]⁺ | 190.00656 | PubChem[1] |

| [M-H]⁻ | 187.99200 | PubChem[1] |

| [M+Na]⁺ | 211.98850 | PubChem[1] |

Expected Spectroscopic Signatures

-

¹H NMR: The spectrum in DMSO-d₆ is expected to show two distinct signals in the aromatic region (approx. 6.5-8.0 ppm), corresponding to the two protons on the benzene ring. A broad singlet for the -NH₂ protons and another very broad singlet for the carboxylic acid -COOH proton (often >10 ppm) should also be visible.

-

¹³C NMR: The spectrum will display seven distinct carbon signals. The carboxyl carbon (C=O) will be the most downfield signal (approx. 165-170 ppm). The six aromatic carbons will appear in the 100-160 ppm range, with their chemical shifts influenced by the attached substituents.

-

FTIR (KBr Pellet): Key vibrational bands are expected for the O-H stretch of the carboxylic acid (a very broad band from 2500-3300 cm⁻¹), the N-H stretches of the amine (two sharp peaks around 3300-3500 cm⁻¹), the C=O stretch of the acid (approx. 1700 cm⁻¹), and C-F/C-Cl stretches in the fingerprint region (below 1200 cm⁻¹).

Applications in Research and Development

The true value of this compound lies in its utility as a scaffold for creating more complex, high-value molecules. The strategic placement of its functional groups allows for orthogonal chemical modifications.

Caption: Chemical derivatization pathways for this compound.

-

Medicinal Chemistry: Halogenated aminobenzoic acids are privileged structures in drug discovery. The chlorine and fluorine atoms can modulate pKa, improve metabolic stability, and form key halogen bonds with protein targets.[4] This scaffold is particularly valuable for synthesizing kinase inhibitors, where the aminobenzoic acid core can mimic the hinge-binding motif of ATP.[5] The amino group can be acylated and cyclized to form quinazolinones, a class of heterocycles with broad pharmacological activities.[5]

-

Agrochemicals: Similar structures serve as intermediates in the synthesis of modern herbicides and fungicides. For example, 5-Amino-2-chloro-4-fluorobenzoic Acid is an intermediate for the herbicide Saflufenacil.[6][7] The unique electronic profile of the ring can be tuned for selective activity against target enzymes in weeds or pests.

-

Materials Science: The difunctionality of the molecule (amine and carboxylic acid) allows it to be used as a monomer in the synthesis of specialty polyamides or polyimides. The halogen atoms can enhance thermal stability and flame retardancy in the resulting polymers.[8]

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate care. While specific toxicology data is unavailable, data from closely related isomers provides a strong basis for safety protocols.[2][9]

Table 4: GHS Hazard Information (Based on Isomers)

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Oral Toxicity | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. |

| Eye Damage/Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. |

| STOT - Single Exposure | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation. |

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10] Avoid breathing dust.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10] Store away from strong oxidizing agents.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 4-amino-2-chloro-5-fluorobenzoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Amino-4-chloro-5-fluorobenzoic acid. National Center for Biotechnology Information. [Link]

-

NIST. Benzoic acid, 4-amino-2-chloro-. NIST Chemistry WebBook. [Link]

-

Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

-

PubChem. 4-Amino-2-chlorobenzoic acid Safety and Hazards. National Center for Biotechnology Information. [Link]

-

Wikipedia. 4-Fluorobenzoic acid. [Link]

- Google Patents. CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.

-

MDPI. Synthesis of 4-Chloro-2,3,5-trifluorobenzoic Acid. [Link]

-

M. K. Kathiravan, et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]

Sources

- 1. PubChemLite - this compound (C7H5ClFNO2) [pubchemlite.lcsb.uni.lu]

- 2. 2-Amino-4-chloro-5-fluorobenzoic acid | 108288-16-0 [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 5-AMino-2-chloro-4-fluorobenzoic acid | 172404-33-0 [chemicalbook.com]

- 7. Buy 5-Amino-2-chloro-4-fluorobenzoic acid | 172404-33-0 [smolecule.com]

- 8. ossila.com [ossila.com]

- 9. 4-Amino-2-chlorobenzoic acid | C7H6ClNO2 | CID 17154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

Strategic Utilization of Substituted Fluorobenzoic Acids: From Drug Design to Advanced Materials

[1][2]

Executive Summary

Substituted fluorobenzoic acids (SFBAs) represent a privileged class of building blocks in modern chemical engineering. Beyond their conventional role as intermediates, they serve as critical functional determinants in medicinal chemistry and materials science.[1][2][3][4] This guide dissects the technical utility of SFBAs, focusing on their ability to modulate metabolic stability in pharmacophores, induce dielectric anisotropy in liquid crystals, and act as defect-engineers in Metal-Organic Frameworks (MOFs).

Part 1: The Fluorine Effect in Molecular Design

The incorporation of SFBAs into a molecular scaffold is rarely arbitrary; it is a calculated decision to exploit the unique physicochemical properties of the fluorine atom.

Electronic and Steric Modulation

Fluorine is the most electronegative element (

-

The "Polar Hydrophobicity" Paradox: Unlike other halogens, fluorine introduces polarity (C-F dipole) while simultaneously increasing lipophilicity. This allows SFBAs to enhance membrane permeability in drug candidates without sacrificing water solubility to the extent of chloro- or bromo-analogs.

-

pKa Tuning: The position of the fluorine substituent on the benzoic acid core drastically shifts acidity.

-

Benzoic Acid pKa: ~4.2

-

2-Fluorobenzoic Acid pKa: ~3.27 (Inductive electron withdrawal stabilizes the carboxylate).

-

4-Fluorobenzoic Acid pKa: ~4.14 (Resonance donation counteracts inductive withdrawal).

-

Implication: Researchers can fine-tune the pH-dependent solubility and receptor binding affinity by selecting the specific isomer.

-

Metabolic Stability (The C-F Shield)

The Carbon-Fluorine bond (

Figure 1: Mechanism of metabolic blocking via fluorination. Replacing a labile para-hydrogen with fluorine prevents hydroxylation, extending the drug's half-life.

Part 2: High-Value Applications

Pharmaceutical Development

SFBAs are precursors to Fluoroquinolones (antibiotics) and NSAIDs .

-

Case Study (Radiopharmaceuticals): N-Succinimidyl 4-[

F]fluorobenzoate ([

Material Science: Liquid Crystals & MOFs[7]

-

Liquid Crystals (LCs): Fluorinated benzoates are essential mesogens.[7] The high electronegativity of fluorine creates a strong dipole moment along the molecular axis, which is crucial for Dielectric Anisotropy (

). This property dictates the switching voltage in LCD screens. -

Metal-Organic Frameworks (MOFs): 2-Fluorobenzoic acid is used as a modulator in the synthesis of Zirconium-MOFs (e.g., UiO-66).[7]

-

Mechanism:[8] The fluorobenzoate competes with the dicarboxylic acid linker for coordination sites on the Zr-cluster. This competition slows down nucleation, resulting in larger, defect-free crystals with higher porosity.

-

Part 3: Synthetic Methodologies

The synthesis of SFBAs typically follows two distinct pathways depending on the required isomer and scale.

Pathway A: The Schiemann Reaction (Direct Fluorination)

Best for: Accessing specific isomers from aniline precursors.

-

Diazotization: Aminobenzoic acid is treated with NaNO

/HCl. -

Fluorination: Addition of HBF

yields the diazonium tetrafluoroborate salt. -

Decomposition: Thermal decomposition releases N

and BF

Pathway B: Oxidation of Fluorotoluenes

Best for: Industrial large-scale production.

-

Precursor: Commercially available fluorotoluenes.

-

Oxidation: KMnO

or Co/Mn-catalyzed aerobic oxidation converts the methyl group to a carboxylic acid.

Figure 2: Convergent synthetic pathways for manufacturing fluorobenzoic acids.

Part 4: Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-Fluorobenzoate (Esterification)

Objective: Create a lipophilic precursor for subsequent hydrazide formation or liquid crystal synthesis.

Materials:

-

4-Fluorobenzoic acid (15 g, 107 mmol)

-

Absolute Ethanol (60 mL)

-

Conc. H

SOngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -

10% Na

COngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

Methodology:

-

Dissolution: In a 250 mL round-bottom flask, dissolve 15 g of 4-fluorobenzoic acid in 60 mL of absolute ethanol.

-

Catalysis: Add 7.5 mL of conc. H

SO -

Reflux: Attach a condenser and reflux the mixture at 80°C for 7–8 hours.

-

Monitoring: Check progress via TLC (Mobile phase: Ethyl Acetate/n-Hexane 1:4).

-

Workup:

-

Yield: Expect ~90–95% of a clear, colorless liquid.

Protocol 2: Williamson Ether Synthesis for Liquid Crystal Mesogens

Objective: Synthesize 4-(alkyloxy)-2-fluorobenzoic acid, a common liquid crystal building block.

Materials:

-

Methyl 2-fluoro-4-hydroxybenzoate (1.0 eq)

-

1-Bromo-alkane (e.g., 1-Bromooctane) (1.2 eq)

-

K

CO -

Acetone (Reagent Grade)

Methodology:

-

Setup: Charge a flask with Methyl 2-fluoro-4-hydroxybenzoate and K

CO -

Alkylation: Add 1-bromo-alkane dropwise.

-

Reflux: Heat to reflux (56°C) for 12 hours.

-

Hydrolysis (Saponification):

-

Filter off inorganic salts (KBr).

-

Add 10% KOH (aq) and reflux for 2 hours to cleave the methyl ester.

-

-

Acidification: Acidify with HCl to precipitate the free acid.

-

Purification: Recrystallize from ethanol to obtain the pure mesogen.

Data Summary: Physicochemical Properties of Isomers

| Isomer | Melting Point (°C) | pKa | Key Application |

| 2-Fluorobenzoic Acid | 122–125 | 3.27 | MOF Modulator, Metabolism Probe |

| 3-Fluorobenzoic Acid | 122–124 | 3.86 | Polymer Intermediate |

| 4-Fluorobenzoic Acid | 182–184 | 4.14 | Drug Precursor, PET Imaging |

References

-

Sparrow Chemical. (n.d.). Fluorobenzoic Acid Series: Applications in Liquid Crystals and Pharmaceuticals. Retrieved from [Link]

-

Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. ResearchGate. Retrieved from [Link]

-

MDPI. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids. Retrieved from [Link]

-

Global Scientific Journal. (2025). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. sparrow-chemical.com [sparrow-chemical.com]

- 4. Fluoro-benzoic acid series | lookchem [lookchem.com]

- 5. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

synthesis of 4-Amino-5-chloro-2-fluorobenzoic acid from 2-chloro-4-nitrobenzoic acid

Executive Summary

This application note details the synthetic pathway for 4-Amino-5-chloro-2-fluorobenzoic acid (Target), a critical pharmacophore used in the development of fluoroquinolone antibiotics (e.g., Besifloxacin analogs) and other bioactive heterocycles.

While industrial routes often utilize benzotrichloride precursors, this protocol addresses the specific transformation from 2-chloro-4-nitrobenzoic acid .[1] The synthesis is defined by three distinct chemical challenges:

-

Nucleophilic Aromatic Substitution (

): Forcing a difficult Halogen Exchange (Halex) on an electron-deficient ring. -

Chemoselective Reduction: Reducing a nitro group without dehalogenating the sensitive aryl fluoride.

-

Regioselective Electrophilic Substitution: Installing a chlorine atom at the C5 position with high precision, avoiding the C3 isomer.

Retrosynthetic Analysis & Pathway Logic

The synthesis is designed to exploit the changing electronic nature of the aromatic ring. We begin with an electron-deficient system to facilitate fluorination, then switch to an electron-rich system (aniline derivative) to direct the final chlorination.

Reaction Scheme (Graphviz)

Figure 1: Linear synthetic workflow demonstrating the transformation from nitro-chlorobenzoic acid to the final amino-chloro-fluoro scaffold.

Detailed Experimental Protocols

Step 1: Halogen Exchange (Halex)

Transformation: 2-Chloro-4-nitrobenzoic acid

Rationale: The starting material possesses a chlorine atom at the ortho position relative to the carboxylic acid and meta to the nitro group. While the nitro group activates the ring for nucleophilic attack, the carboxylic acid can interfere (forming acid fluorides or reducing reactivity). We utilize a high-temperature "naked fluoride" approach using Potassium Fluoride (KF) in a polar aprotic solvent.

Reagents:

-

2-Chloro-4-nitrobenzoic acid (1.0 eq)

-

Potassium Fluoride (Spray-dried, anhydrous) (2.5 eq)

-

Tetraphenylphosphonium bromide (TPPB) (0.05 eq) - Phase Transfer Catalyst

-

Sulfolane (Solvent) - High boiling point, stable

Protocol:

-

Drying: Ensure all glassware is flame-dried. KF must be spray-dried or dried under vacuum at 150°C for 4 hours prior to use. Moisture is the enemy of this reaction.

-

Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, charge Sulfolane (5 mL per gram of substrate).

-

Addition: Add 2-Chloro-4-nitrobenzoic acid, anhydrous KF, and TPPB.

-

Reaction: Heat the mixture to 180°C . Monitor by HPLC. The reaction typically requires 12–18 hours.

-

Note: The mixture will turn dark.

-

-

Workup: Cool to 80°C. Pour the reaction mixture into crushed ice/water (10x volume).

-

Extraction: Acidify to pH 1-2 with concentrated HCl. Extract with Ethyl Acetate (3x).[2][3]

-

Purification: Wash the organic layer with brine, dry over

, and concentrate. Recrystallize from Toluene/Heptane.

Critical Checkpoint: If the conversion is low (<50%), consider esterifying the starting material (Methyl 2-chloro-4-nitrobenzoate) first. The ester undergoes Halex much more readily than the free acid.

Step 2: Chemoselective Nitro Reduction

Transformation: 2-Fluoro-4-nitrobenzoic acid

Rationale: We must reduce the nitro group to an amine without removing the fluorine atom (hydrodefluorination). Palladium on Carbon (Pd/C) is effective, but conditions must be mild to prevent defluorination.

Reagents:

-

2-Fluoro-4-nitrobenzoic acid (1.0 eq)

-

10% Pd/C (50% wet) (0.1 eq by weight)

-

Methanol (Solvent)

-

Hydrogen Gas (Balloon pressure)

Protocol:

-

Dissolution: Dissolve the intermediate from Step 1 in Methanol (10 volumes).

-

Catalyst Addition: Carefully add the Pd/C catalyst under a nitrogen blanket (pyrophoric risk).

-

Hydrogenation: Purge the vessel with

gas three times. Stir vigorously under a hydrogen balloon (1 atm) at Room Temperature (20–25°C). -

Monitoring: Monitor by TLC or HPLC. Reaction is usually complete within 3–6 hours.

-

Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

-

Isolation: Concentrate the filtrate to dryness. The product, 4-amino-2-fluorobenzoic acid , is typically obtained as a tan solid and is often pure enough for the next step.

Step 3: Regioselective Chlorination

Transformation: 4-Amino-2-fluorobenzoic acid

Rationale: This is the most sensitive step regarding regiochemistry.

-

Directing Groups: The

group is a strong ortho/para activator. The -

Site Selectivity:

-

Position 3: Ortho to

, Ortho to -

Position 5: Ortho to

, Para to

-

-

Reagent Choice: N-Chlorosuccinimide (NCS) is chosen over

gas because it provides a controlled source of electrophilic chlorine, preventing over-chlorination.

Reagents:

-

4-Amino-2-fluorobenzoic acid (1.0 eq)

-

N-Chlorosuccinimide (NCS) (1.05 eq)

-

DMF (Dimethylformamide) or Acetonitrile (Solvent)

Protocol:

-

Solvation: Dissolve the amine in DMF (5 volumes) and cool to 0–5°C in an ice bath.

-

Addition: Add NCS portion-wise over 30 minutes. The reaction is exothermic; maintain temperature <10°C.

-

Reaction: Allow the mixture to warm to Room Temperature and stir for 2–4 hours.

-

Quench: Pour the reaction mixture into ice-cold water (10 volumes). The product should precipitate immediately.[4][5]

-

Filtration: Filter the solid.

-

Purification: Recrystallize from Ethanol/Water to remove any traces of succinimide or regioisomers.

Analytical Data Summary

| Compound | Appearance | Key 1H NMR Signals (DMSO-d6) | MS (ESI-) |

| Start: 2-Cl-4-NO2-Benzoic Acid | Yellow Solid | 200 (M-H) | |

| Inter 1: 2-F-4-NO2-Benzoic Acid | White/Tan Solid | 184 (M-H) | |

| Inter 2: 4-NH2-2-F-Benzoic Acid | Off-white Solid | 154 (M-H) | |

| Target: 4-NH2-5-Cl-2-F-Benzoic Acid | White Crystal | 188 (M-H) |

Note: In the target molecule, the proton at C3 appears as a doublet due to coupling with Fluorine (

Troubleshooting & Optimization

Issue: Incomplete Fluorination (Step 1)

-

Cause: Wet KF or inactive surface area.

-

Solution: Use "Spray-dried" KF specifically. Add 18-crown-6 ether (0.1 eq) to solubilize the fluoride ion further.

Issue: Over-chlorination (Step 3)

-

Cause: Excess NCS or high temperature.

-

Solution: Strictly control stoichiometry to 1.0–1.05 equivalents. Ensure the reaction starts at 0°C. If over-chlorination (dichloro species) is observed, reduce NCS to 0.95 eq and recycle unreacted starting material.

References

-

Halex Reaction Conditions: Adams, J. L., et al. (2006). Method of synthesizing 2-fluoro-4-nitrobenzonitrile. US Patent 6,982,270. (Describes the difficulty of fluorinating nitro-benzoic acids and the use of KF).

-

Besifloxacin Intermediate Synthesis: Yan, L., et al. (2013). New method for synthesizing besifloxacin. CN Patent 103044397A.[6] (Details the construction of the fluoro-chloro-amino core).

-

Chlorination Protocol: Song, S., et al. (2020). DMSO-catalysed late-stage chlorination of (hetero)arenes. Nature Catalysis, 3, 107–115. (Validates the use of NCS for high regioselectivity in aniline derivatives).

-

General Synthesis of 4-Amino-2-fluorobenzoic acid: Organic Syntheses, Coll. Vol. 10, p. 423 (2004). (Standard protocols for reducing nitro-fluorobenzoic acids).

Sources

- 1. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - Patent 1853548 [data.epo.org]

- 4. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis - Eureka | Patsnap [eureka.patsnap.com]

- 5. 2-Fluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. medkoo.com [medkoo.com]

Strategic Application of 4-Amino-5-chloro-2-fluorobenzoic Acid in Agrochemical Synthesis

Executive Summary: The "Fluorine-Chlorine" Advantage

In the high-stakes arena of agrochemical discovery, 4-Amino-5-chloro-2-fluorobenzoic acid (ACFBA) (CAS: 1001346-86-6) has emerged as a high-value "privileged structure." Its specific substitution pattern—an electron-withdrawing fluorine at the ortho position and a chlorine at the meta position relative to the carboxyl group—makes it an ideal precursor for synthesizing fluorinated quinolines and quinazolinones .

While picolinic acid derivatives (like Florpyrauxifen-benzyl) dominate the synthetic auxin market, ACFBA serves as the critical entry point for benzoic acid-derived bioisosteres . These bicyclic derivatives are essential for developing resistance-breaking herbicides (Auxin mimics) and novel insecticides, leveraging the metabolic stability provided by the fluorine atom.

This guide details the strategic manipulation of ACFBA, moving beyond basic characterization to advanced cyclization protocols used in industrial patent landscapes.

Chemical Profile & Reactivity Analysis

Before initiating synthesis, researchers must understand the electronic environment of ACFBA. The interplay between the amino group (electron-donating) and the halogen pair (electron-withdrawing) dictates the regioselectivity of downstream cyclizations.

| Property | Specification | Synthetic Implication |

| CAS Number | 1001346-86-6 | Unique identifier for sourcing. |

| Molecular Formula | C7H5ClFNO2 | MW: 189.57 g/mol .[1] |

| Appearance | White to off-white solid | Color change indicates oxidation of the amine. |

| Electronic Effect | 2-Fluoro (-I effect) | Increases acidity of -COOH; facilitates nucleophilic attack at C1. |

| Steric Effect | 5-Chloro | Blocks para metabolic attack; directs electrophilic substitution to C3. |

| Solubility | DMSO, MeOH, dilute base | Poor water solubility requires polar organic solvents for coupling. |

Critical Application 1: The Skraup Cyclization (Quinoline Synthesis)

The most potent application of ACFBA is its conversion into 8-chloro-5-fluoroquinoline-6-carboxylic acid derivatives. These structures function as core scaffolds for "Quinclorac-like" auxinic herbicides and novel insecticides, as detailed in recent patent literature (e.g., WO2018138050).

Mechanism of Action

The reaction utilizes a modified Skraup synthesis. Glycerol is dehydrated in situ to acrolein, which undergoes conjugate addition with the amino group of ACFBA, followed by cyclization and oxidation.

Protocol: Synthesis of Methyl 8-chloro-5-fluoroquinoline-6-carboxylate[2]

Safety Warning: This reaction involves high temperatures and concentrated sulfuric acid. Perform in a fume hood. Acrolein (generated in situ) is highly toxic.

Reagents:

-

Substrate: this compound (1.0 eq)

-

Reagent: Glycerol (4.5 eq)

-

Oxidant: Sodium 3-nitrobenzenesulfonate (2.0 eq)

-

Solvent/Catalyst: Concentrated Sulfuric Acid (H2SO4) / Water mixture (3:1 ratio)

Step-by-Step Methodology:

-

Preparation: In a heavy-walled glass reactor equipped with a mechanical stirrer and reflux condenser, charge This compound (19.0 g, ~100 mmol) and sodium 3-nitrobenzenesulfonate (45.0 g).

-

Acid Addition: Carefully add a pre-cooled mixture of sulfuric acid (180 g) and water (60 mL). Note: The water moderates the exotherm and prevents charring.

-

Glycerol Addition: Add glycerol (41.4 g) dropwise.

-

Cyclization: Heat the mixture to 120 °C for 4 hours . The solution will darken as the quinoline ring forms.

-

Work-up: Cool the reaction mixture to room temperature. Pour slowly onto crushed ice (500 g) with vigorous stirring.

-

Isolation: Neutralize the slurry to pH 4-5 using 50% NaOH solution. Collect the precipitate via vacuum filtration.

-

Esterification (Optional for Purification): Reflux the crude acid in methanol with catalytic H2SO4 to generate the methyl ester, which is easily purified by column chromatography (Hexane/EtOAc).

Expected Outcome:

-

Yield: 60-75% (after esterification).

-

Product: A bicyclic quinoline scaffold ready for C2-functionalization (e.g., chlorination -> nucleophilic displacement).

Critical Application 2: Quinazolinone Formation (Fungicidal Scaffolds)

ACFBA is also a precursor to 6-fluoro-7-chloro-quinazolin-4(3H)-ones , a pharmacophore common in fungicides and certain herbicides (Protoporphyrinogen Oxidase - PPO inhibitors).

Protocol: Condensation with Formamidine Acetate

Reagents:

-

ACFBA (1.0 eq)

-

Formamidine Acetate (2.0 eq)

-

Solvent: 2-Methoxyethanol or Ethanol

Methodology:

-

Suspend ACFBA (10 mmol) in 2-Methoxyethanol (20 mL).

-

Add Formamidine Acetate (20 mmol).

-

Reflux at 125 °C for 6-12 hours.

-

Monitor via TLC (The disappearance of the primary amine spot).

-

Cool to 0 °C. The quinazolinone product often precipitates directly.

-

Filter and wash with cold ethanol.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways available from the ACFBA scaffold, highlighting its versatility in generating distinct agrochemical classes.

Figure 1: Divergent synthetic pathways from ACFBA to high-value agrochemical actives.

Analytical Validation Standards

To ensure the integrity of the intermediate before committing to large-scale synthesis, the following analytical benchmarks must be met.

| Test | Acceptance Criteria | Notes |

| HPLC Purity | > 98.0% (Area %) | Impurities >1% (often de-chlorinated byproducts) can poison cyclization catalysts. |

| 1H NMR (DMSO-d6) | Distinct doublets for aromatic protons | Verify integration of -NH2 (broad singlet) vs aromatic protons to confirm no diazo-coupling occurred during storage. |

| Water Content (KF) | < 0.5% | Critical for acid chloride formation steps; excess water hydrolyzes reagents. |

| Appearance | White/Off-white | Yellow/Brown indicates oxidation of the aniline moiety; requires recrystallization (EtOH/Water). |

References

-

Bayer AG. (2018). Condensed bicyclic heterocyclene derivatives as pest control agents. WO2018138050A1. World Intellectual Property Organization. Link

- Source of the specific Skraup cyclization protocol for 8-chloro-5-fluoroquinoline synthesis.

-

Sigma-Aldrich. (n.d.). This compound Product Sheet. Merck KGaA. Link

- Verific

-

ChemicalBook. (2025). Tert-Butyl 4-Amino-2-Fluorobenzoate Preparation Products.[2]Link

- Valid

-

BenchChem. (2025). Kinetic Analysis of 4-Amino-2-fluorobenzoic Acid Analogs.Link

- Comparative reactivity data for fluorin

Sources

Application Note: Reaction of 4-Amino-5-chloro-2-fluorobenzoic acid with Thionyl Chloride

Executive Summary

This guide details the protocol for converting 4-amino-5-chloro-2-fluorobenzoic acid (CAS: various, depending on salt form) to its reactive acid chloride derivative using thionyl chloride (

Critical Technical Insight: Unlike simple benzoic acids, this substrate contains a nucleophilic primary amine at the para position. Direct reaction with thionyl chloride does not yield the simple amino-acid chloride hydrochloride salt under standard reflux conditions. Instead, it proceeds through an N-sulfinylamine (

Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9][10][11]

The Dual Reactivity Challenge

The substrate contains two reactive centers competing for the thionyl chloride:

-

Carboxylic Acid (

): Reacts to form the acyl chloride ( -

Primary Amine (

): Reacts to form the N-sulfinylamine (

If the amine is not protected or converted to a non-nucleophilic salt (e.g.,

Reaction Pathway

The transformation proceeds in a cascade:

-

Activation: The carboxylic acid forms a chlorosulfite intermediate.[2]

-

Sulfinylation: The amine attacks

, eliminating -

Chlorination: Chloride displacement yields the final dual-functionalized electrophile: 4-(sulfinylamino)-5-chloro-2-fluorobenzoyl chloride .

Note on Downstream Utility: The

Figure 1: Reaction pathway demonstrating the in situ protection of the amine via sulfinylamine formation.

Experimental Protocol

Safety Prerequisites

-

Thionyl Chloride: Highly corrosive; reacts violently with water to release

and -

Engineering Controls: All operations must be performed in a properly functioning fume hood. A caustic scrubber (NaOH trap) is recommended for the off-gas.

-

PPE: Neoprene gloves, chemical splash goggles, and lab coat.

Materials Table

| Reagent | MW ( g/mol ) | Equiv.[3][4][5] | Role |

| This compound | 189.57 | 1.0 | Substrate |

| Thionyl Chloride ( | 118.97 | 5.0 - 10.0 | Reagent & Solvent |

| DMF (Dimethylformamide) | 73.09 | 0.05 (Cat.) | Catalyst |

| Toluene | 92.14 | N/A | Azeotropic drying |

Step-by-Step Procedure (Sulfinylamine Route)

Step 1: Setup

-

Equip a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Attach a drying tube (

) or nitrogen line to the top of the condenser. Connect the outlet to a gas scrubber (1M NaOH).

Step 2: Addition

-

Charge This compound (10.0 g, 52.7 mmol) into the flask.

-

Add Thionyl Chloride (40 mL, ~550 mmol). The large excess serves as the solvent.

-

Optional: Add 2-3 drops of anhydrous DMF. This catalyzes the acid chloride formation via the Vilsmeier-Haack intermediate.

Step 3: Reaction

-

Heat the slurry slowly to reflux (76°C) .

-

Observation: Vigorous gas evolution (

, -

Maintain reflux for 2 to 3 hours . The solution should become clear, indicating complete conversion to the sulfinylamino-acid chloride.

Step 4: Isolation (Critical)

-

Cool the mixture to room temperature.

-

Concentrate the mixture under reduced pressure (Rotavap) at 40-50°C to remove excess

. -

Azeotrope: Add anhydrous Toluene (20 mL) to the residue and re-evaporate. Repeat this step twice. This ensures complete removal of thionyl chloride and

, which is vital for the stability of the intermediate. -

Result: The residue is 4-(sulfinylamino)-5-chloro-2-fluorobenzoyl chloride , typically a yellow/orange oil or low-melting solid.

Step 5: Utilization (Example Amidation) Do not store the intermediate for long periods.

-

Dissolve the residue immediately in anhydrous DCM or THF.

-

Add the target amine (nucleophile) and a base (e.g., TEA or DIPEA) at 0°C.

-

After the reaction is complete, perform an aqueous workup.[6] The water will hydrolyze the

-sulfinyl group (

Analytical Validation

Direct analysis of the acid chloride is difficult due to its moisture sensitivity. The standard method for validation is derivatization .

Methanol Quench Protocol (QC Check)

To verify conversion without running a full synthesis:

-

Take a 50 µL aliquot of the reaction mixture.

-

Quench into 500 µL of anhydrous Methanol .

-

Mechanism: The acid chloride forms the methyl ester. The sulfinylamine reacts with methanol but hydrolyzes back to the amine upon exposure to LCMS eluent (water/acetonitrile).

-

Analyze via HPLC/LCMS:

-

Target Mass: Look for Methyl 4-amino-5-chloro-2-fluorobenzoate (

Da). -

Note: If the N-sulfinyl group survives injection, the mass would be higher (+46 Da), but it usually reverts to the amine in the mobile phase.

-

IR Spectroscopy (In-Process Control)

If an FTIR probe is available:

-

Disappearance: Broad

stretch of carboxylic acid (2500-3300 cm⁻¹). -

Appearance:

- (Acid Chloride): Sharp peak ~1770-1785 cm⁻¹.

- (Sulfinylamine): Strong characteristic bands at ~1100-1150 cm⁻¹ (symmetric) and ~1250-1300 cm⁻¹ (asymmetric).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Dissolution | Reaction not finished or insufficient | Extend reflux time; ensure |

| Tarry/Black Residue | Polymerization of free amine. | Ensure strictly anhydrous conditions; do not let the reaction stall at warm temperatures without excess |

| Low Yield in Coupling | Residual | Perform the toluene azeotrope step rigorously (3x) to remove all traces of thionyl chloride. |

| Product is Solid Mass | Substrate is high melting point. | Use Toluene or DCM as a co-solvent during the reflux if the slurry is too thick, though neat |

Workflow Visualization

Figure 2: Operational workflow for the synthesis and isolation of the reactive intermediate.

References

-

Mechanism of Sulfinylamine Formation

-

Thionyl Chloride Reactivity Guide

-

Application in Pharmaceutical Synthesis (Analogous Chemistry)

-

Patent US5241111A. Process for the preparation of 2,4-dichloro-5-fluorobenzoyl chloride. (Demonstrates acid chloride formation on similar halo-benzoic scaffolds).

-

-

Reaction of N-Sulfinylamines

-

Organic Chemistry Portal. Synthesis of Sulfinamides and Sulfinylamines.

-

Sources

- 1. Sulfinylamine - Wikipedia [en.wikipedia.org]

- 2. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [ns1.almerja.com]

- 3. bristol.ac.uk [bristol.ac.uk]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: Amide Coupling with 4-Amino-5-chloro-2-fluorobenzoic Acid

This Application Note and Protocol Guide details the specific methodologies for conducting amide coupling reactions with 4-Amino-5-chloro-2-fluorobenzoic acid .

Executive Summary & Molecule Profile

This compound represents a challenging "push-pull" aromatic system often utilized as a scaffold in the synthesis of gastroprokinetic agents (e.g., 5-HT4 agonists) and other bioactive benzamides.

Chemical Profile & Challenges[1]

-

The "Trojan Horse" Risk (Self-Coupling): The molecule contains both a nucleophilic amine (4-position) and an electrophilic carboxylic acid (1-position). Attempting to activate the acid without protecting the amine will inevitably lead to polymerization (oligomerization), resulting in low yields and insoluble tars.

-

Steric & Electronic Environment:

-

2-Fluoro Group: Positioned ortho to the carboxylic acid, this group exerts a steric blockade, slowing down nucleophilic attack at the carbonyl. However, its strong inductive electron-withdrawing effect (-I) increases the acidity of the carboxylate, making the resulting activated esters (or acid chlorides) highly reactive once formed.

-

5-Chloro Group: Positioned ortho to the amine, it slightly reduces the nucleophilicity of the aniline nitrogen via inductive withdrawal, but not enough to prevent self-coupling.

-

Strategic Decision Matrix: Before proceeding, determine the direction of your coupling:

-

Type A (COOH Coupling): You want to attach an external amine to the carboxylic acid.

-

Type B (NH2 Coupling): You want to attach an external acid to the aniline nitrogen.

Strategic Considerations & Mechanism

The following diagram illustrates the competing pathways and the necessity of protection strategies.

Figure 1: Reaction pathway analysis showing the high risk of polymerization during direct activation.

Protocol A: Coupling via Carboxylic Acid (The "Gold Standard")

Objective: React the COOH with an external amine (R-NH₂).

Strategy: Protection

Step 1: Amine Protection (Boc-Protection)

To silence the nucleophilic aniline, we install a tert-butyloxycarbonyl (Boc) group.

-

Reagents: this compound (1.0 equiv), Boc₂O (1.2 equiv), TEA (1.5 equiv), Dioxane/Water (1:1).

-

Procedure:

-

Dissolve the starting material in Dioxane/H₂O (1:1 v/v).

-

Add Triethylamine (TEA) followed by Di-tert-butyl dicarbonate (Boc₂O).

-

Stir at RT for 12–18 hours. Monitor by LC-MS (Target mass: M+100).

-

Workup: Acidify carefully with 1M HCl to pH 3–4 (precipitate forms). Extract with EtOAc. Dry over Na₂SO₄ and concentrate.

-

Yield Expectation: >90%.

-

Step 2: Amide Coupling

Now that the aniline is "masked," the acid can be activated safely.

-

Reagents: Boc-protected Acid (1.0 equiv), External Amine (1.1 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv), DMF (anhydrous).

-

Procedure:

-

Dissolve the Boc-protected acid in anhydrous DMF (0.1 M concentration).

-

Add DIPEA (N,N-Diisopropylethylamine).[1] Stir for 5 mins.

-

Add HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[1] The solution usually turns yellow. Stir for 10–15 mins to form the activated ester.

-

Add the External Amine .

-

Stir at RT for 2–6 hours.

-

Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (remove unreacted acid), water, and brine.

-

Why HATU? It is superior for sterically hindered acids (due to the ortho-fluoro group) compared to EDC/HOBt [1].

-

Step 3: Deprotection

-

Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).

-

Procedure: Stir the coupled product in the acid solution for 1–2 hours at RT. Evaporate volatiles to obtain the final product as the HCl or TFA salt.

Protocol B: The "Direct" Route (Process Chemistry Scale-Up)

Context: For large-scale applications where protection steps are cost-prohibitive. This method relies on kinetic control and maintaining the aniline as a non-nucleophilic hydrochloride salt. Risk Level: High. Requires strict pH control.

Methodology: Acid Chloride Hydrochloride Formation

-

Chlorination: Suspend this compound in Thionyl Chloride (SOCl₂) (excess, acts as solvent).

-

Reflux: Heat to reflux (approx. 75°C) for 2–3 hours. The solid should dissolve as the acid chloride forms. The amine will be protonated as the HCl salt (-NH3+ Cl-).

-

Isolation: Evaporate SOCl₂ completely under vacuum. Chase with dry toluene 2x to remove traces of SOCl₂. Do not expose to moist air.

-

Intermediate: 4-amino-5-chloro-2-fluorobenzoyl chloride hydrochloride.

-

-

Coupling (The Critical Step):

-

Dissolve the External Amine in DCM/THF.

-

Crucial: Do not use a strong base that will deprotonate the aniline salt immediately. Use a weak base (e.g., Pyridine) or use the external amine in excess (2.5 equiv) if it is cheap.

-

Add the solid Acid Chloride intermediate to the amine solution at 0°C .

-

Mechanism:[2][3][4][5] The external amine reacts with the highly reactive acid chloride faster than the internal aniline can be deprotonated and react with itself.

-

Protocol C: Coupling via the Amine (Nucleophilic Mode)

Objective: React the 4-NH₂ with an external Acid Chloride (R-COCl). Challenge: The COOH group is acidic and will consume base/reagents.

Workflow

-

Esterification (Recommended): Convert the COOH to a Methyl Ester first.

-

Reflux starting material in MeOH with catalytic H₂SO₄ (Fischer Esterification).

-

Isolate Methyl 4-amino-5-chloro-2-fluorobenzoate.

-

-

Amide Coupling:

-

React the Methyl Ester with R-COCl / Pyridine in DCM.

-

Note: The 5-chloro and 2-fluoro groups deactivate the amine. Heating (reflux in THF/Toluene) or using a stronger base (DMAP catalyst) may be required.

-

-

Hydrolysis: Saponify the ester (LiOH/THF/H₂O) to return to the carboxylic acid.

Comparison of Coupling Reagents

| Reagent | Suitability for this Molecule | Pros | Cons |

| HATU | Excellent | High reactivity for sterically hindered (ortho-F) acids. | Expensive; requires removal of urea byproducts. |

| SOCl₂ | Good (Protocol B) | Generates highly reactive Acid Chloride; cheap. | Harsh conditions; high risk of self-coupling if not careful. |

| EDC/HOBt | Moderate | Mild; standard peptide conditions. | Often too slow for ortho-substituted benzoic acids; lower yields. |

| T3P | Good | Low epimerization (irrelevant here) but very clean workup. | Slower reaction rate for electron-poor anilines. |

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Insoluble tar / gum | Self-coupling (Polymerization). | Switch to Protocol A (Boc-protection). Ensure amine was protected before activation. |

| Low Conversion (Protocol A) | Steric hindrance from 2-Fluoro group. | Increase reaction time (12h+); Switch from EDC to HATU ; Heat to 40°C. |

| Hydrolysis of Product | The 2-F group makes the amide bond slightly labile to base. | Avoid strong bases during workup; use neutral or mild acidic workup. |

| No Reaction (Protocol C) | Deactivated Aniline (5-Cl/2-F effects). | Use Acid Chloride (R-COCl) instead of coupling reagents; Add DMAP; Heat to reflux. |

References

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][4][6] Tetrahedron, 61(46), 10827-10852.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][5] Organic Process Research & Development, 20(2), 140–177.

-

BenchChem. (2025).[7][8][9] Application Notes for Amino-Benzoic Acid Derivatives.[7] (General reference for amino-benzoic acid handling).

Sources

- 1. growingscience.com [growingscience.com]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. Lab Reporter [fishersci.co.uk]

- 5. CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid - Google Patents [patents.google.com]

- 6. Amide synthesis by acylation [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

synthetic routes to 4-Amino-5-chloro-2-fluorobenzoic acid derivatives

An Application Guide to the Synthetic Routes for 4-Amino-5-chloro-2-fluorobenzoic Acid and Its Derivatives

Authored by a Senior Application Scientist

Introduction

This compound is a highly functionalized aromatic compound that serves as a crucial building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring an activating amino group and deactivating halogen and carboxylic acid moieties, makes it a valuable precursor in the fields of medicinal chemistry, agrochemicals, and materials science. Derivatives of this scaffold are integral to the structure of various biologically active compounds, including kinase inhibitors used in oncology and novel herbicides.

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the primary synthetic routes to this compound and its subsequent derivatives. We will explore multiple strategic approaches, from multi-step sequences starting with simple precursors to more direct functionalization methods. Each strategy is presented with detailed, field-proven protocols, mechanistic insights supported by authoritative sources, and comparative data to aid in experimental design.

Overview of Synthetic Strategies: A Retrosynthetic Analysis

The synthesis of a polysubstituted benzene ring like this compound can be approached from several different angles. The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance for multi-step sequences. A retrosynthetic analysis reveals three primary strategic disconnections, which form the basis of this guide.

Caption: Retrosynthetic overview of the three main strategies.

Strategy A: Multi-step Synthesis via Nitration and Reduction

This classical and robust strategy involves the sequential functionalization of a less complex benzoic acid precursor. The key steps involve the regioselective nitration of a halogenated benzoic acid, followed by the reduction of the introduced nitro group to the target amine. This pathway offers excellent control over the substitution pattern.

The overall workflow begins with the synthesis of 5-chloro-2-fluorobenzoic acid, which is then nitrated and reduced.

Caption: Workflow for the multi-step synthesis (Strategy A).

Mechanistic Insight: The Sandmeyer Reaction

The conversion of the amino group in 5-chloro-2-fluoroaniline to a nitrile is a cornerstone of this strategy. It proceeds via the Sandmeyer reaction, which involves the formation of a diazonium salt followed by its displacement with a cyanide nucleophile, catalyzed by copper(I) salts.[1][2] The reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1]

-

Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a stable aryl diazonium salt.

-

Electron Transfer: Copper(I) catalyzes the reaction by transferring an electron to the diazonium salt, which leads to the release of nitrogen gas (a superb leaving group) and the formation of an aryl radical.[1]

-

Nucleophilic Attack: The aryl radical then reacts with the cyanide ion (from CuCN) to form the final product, regenerating the copper(I) catalyst in the process.

Protocol A1: Synthesis of 5-chloro-2-fluorobenzoic acid

This protocol details the conversion of 5-chloro-2-fluoroaniline to the corresponding benzoic acid.

Materials:

-

5-chloro-2-fluoroaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Ice

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 5-chloro-2-fluoroaniline (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature is maintained below 5 °C.

-